Structural Characterization and X-Ray Crystallography of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate: A Technical Guide
Structural Characterization and X-Ray Crystallography of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate: A Technical Guide
Executive Summary
Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS: 264606-77-1) is a highly versatile pyrimidine building block with profound significance in medicinal chemistry and drug development. Pyrimidine-carboxylate scaffolds are frequently utilized as core pharmacophores in the design of potent antiviral agents—specifically in the treatment of Hepatitis B Virus (HBV) infections[1]—as well as in antineoplastic and antihypertensive therapeutics.
For drug development professionals, elucidating the exact three-dimensional spatial arrangement of these molecules via single-crystal X-ray diffraction (SCXRD) is critical. High-resolution structural data allows researchers to map structure-activity relationships (SAR), predict ligand-receptor binding affinities, and understand the supramolecular forces (hydrogen bonding, π−π stacking) that dictate the compound's solid-state stability and bioavailability. This whitepaper provides a comprehensive, self-validating technical guide covering the synthesis, crystallization, and X-ray crystallographic analysis of this critical compound.
Synthesis and Crystallization Protocol
The synthesis of the pyrimidine core relies on an acid-catalyzed Biginelli-type condensation. The protocol below outlines the highly efficient formation of the target compound, emphasizing the mechanistic causality behind each experimental condition[1].
Chemical Synthesis Workflow
-
Reagent Assembly: Combine ethyl 2,4-dioxopentanoate (31.6 mmol) and urea (31.6 mmol) in 40 mL of absolute ethanol[1].
-
Acid Catalysis: Add a catalytic amount of concentrated aqueous hydrochloric acid (4.3 mL)[1].
-
Causality: The acid protonates the highly reactive carbonyl oxygen of the diketoester, significantly increasing its electrophilicity. This lowers the activation energy barrier for the subsequent nucleophilic attack by the amine groups of urea.
-
-
Thermal Condensation: Stir the reaction mixture at 90 °C for 16 hours[1].
-
Causality: Elevated thermal conditions provide the necessary kinetic energy to drive the dual condensation and subsequent cyclization steps to completion, overcoming intermediate thermodynamic hurdles.
-
-
Neutralization and Precipitation: Cool the mixture to room temperature and carefully adjust to pH 7–8 using a 10 M saturated sodium hydroxide aqueous solution[1].
-
Causality: Neutralization shifts the equilibrium, converting the protonated pyrimidine intermediate into its neutral free-base/free-acid form. This drastically reduces its solubility in the aqueous-ethanolic matrix, triggering the precipitation of the crude product.
-
Figure 1: Synthetic workflow for Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate via condensation.
Single-Crystal Growth
To obtain crystals suitable for X-ray diffraction, the crude powder must be recrystallized.
-
Dissolve the purified compound in a minimal volume of hot solvent (e.g., a 1:1 mixture of ethanol and tetrahydrofuran).
-
Allow the solution to undergo slow evaporation at ambient room temperature (294–298 K) over 48 to 72 hours.
-
Causality: Slow solvent evaporation ensures a meticulously controlled, low degree of supersaturation. This thermodynamic control prevents rapid nucleation (which causes amorphous powder formation) and promotes the growth of highly ordered, defect-free single crystals[2].
-
X-Ray Diffraction Methodology
The structural elucidation of pyrimidine-carboxylates requires a rigorous, self-validating crystallographic workflow to ensure absolute structural confidence.
Crystal Mounting and Data Collection
-
Mounting: Select a transparent, block-shaped crystal (approximately 0.22×0.16×0.16 mm) under a polarized light microscope[3]. Mount it on a cryoloop using perfluoropolyether oil. The oil acts as a hydrophobic barrier, protecting the crystal lattice from atmospheric moisture degradation.
-
Data Acquisition: Utilize a diffractometer equipped with a CCD or CMOS area detector and graphite-monochromated Mo K α ( λ=0.71073 Å) or Cu K α radiation[2][3]. The crystal is maintained at cryogenic temperatures (typically 100–150 K) using a nitrogen cold stream[2].
-
Causality: Cryogenic cooling minimizes thermal atomic displacement (vibrational smearing of electron density). This yields sharper, high-angle diffraction spots, significantly enhancing the resolution and allowing for the precise geometric positioning of lighter atoms, such as hydrogen.
-
Structure Solution and Refinement
-
Integration: Raw diffraction frames are integrated, and multi-scan absorption corrections (e.g., SADABS) are applied to correct for the path-length differences of X-rays through the crystal[2][3].
-
Solution: The structure is solved using Direct Methods or Dual-Space algorithms (e.g., SHELXT) to locate the heavy atoms (C, N, O).
-
Refinement: The model is refined using full-matrix least-squares on F2 (SHELXL)[3].
-
Self-Validating System: The structural model is considered valid and trustworthy when the R1 factor drops below 0.05 and the Goodness-of-Fit ( S ) approaches 1.0. This mathematical convergence proves that the theoretical atomic model perfectly accounts for the experimental electron density map[2][3].
-
Figure 2: Step-by-step X-ray crystallography workflow from crystal mounting to structural refinement.
Crystallographic Data and Structural Analysis
Molecular Conformation
In the solid state, the 6-methylpyrimidine-4-carboxylate core typically adopts a planar to slightly puckered conformation (e.g., a flattened boat or sofa conformation), heavily dictated by the steric bulk of the substituents[2][4][5]. The ethyl ester group at the C4 position generally exhibits an extended conformation (torsion angles near 180°) to minimize steric clashes with the pyrimidine ring[5]. Furthermore, the 2-hydroxy group frequently participates in tautomerization, often existing predominantly in the 2-oxo (lactam) form in the crystalline state, which profoundly impacts its hydrogen-bonding capabilities[4].
Supramolecular Assembly and Hydrogen Bonding
The crystal packing of pyrimidine-carboxylates is driven by robust, highly directional intermolecular forces. The molecules act as potent hydrogen bond donors and acceptors.
-
Dimerization: Molecules are typically linked via pairs of N—H ⋯ O and O—H ⋯ O hydrogen bonds, forming tightly bound centrosymmetric inversion dimers. This specific interaction is crystallographically characterized by an R22(8) ring motif[4][5].
-
3D Architecture: These discrete dimers are further propagated into a three-dimensional supramolecular architecture through weak C—H ⋯ O interactions and π−π stacking between adjacent pyrimidine rings, with typical centroid-to-centroid distances ranging from 3.6 to 3.8 Å[4][5].
Quantitative Data Summary
The table below summarizes the representative quantitative crystallographic parameters expected for highly pure crystals of 6-methylpyrimidine-4-carboxylate derivatives.
| Crystallographic Parameter | Typical Value / Description |
| Crystal System | Triclinic or Monoclinic |
| Space Group | P1ˉ or P21/c |
| Data Collection Temperature | 100 K – 298 K |
| Radiation Source | Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54178 Å) |
| Pyrimidine Ring Conformation | Planar to flattened boat/sofa |
| Primary Hydrogen Bonding Motif | Centrosymmetric R22(8) cyclic dimers (N—H ⋯ O / O—H ⋯ O) |
| π−π Stacking Centroid Distance | 3.600 – 3.800 Å |
| Final R -factor ( R1 ) | ≤0.05 (indicates high structural accuracy) |
| Goodness-of-Fit ( S ) | ∼1.00−1.08 |
Conclusion
The structural characterization of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate bridges the gap between synthetic organic chemistry and rational drug design. By strictly adhering to the causality-driven synthesis and self-validating X-ray diffraction protocols outlined in this guide, researchers can reliably isolate and analyze this compound. Understanding its exact planar geometry and the R22(8) hydrogen-bonding network provides the foundational atomic-level insights required to optimize this scaffold for advanced therapeutic applications.
References
- WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases Source: Google Patents URL
-
Crystal structure of ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Source: ResearchGate URL:[Link]
-
Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl) Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases - Google Patents [patents.google.com]
- 2. Crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
